molecular formula C23H20ClFN2O2S B2720889 8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1224003-91-1

8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2720889
CAS No.: 1224003-91-1
M. Wt: 442.93
InChI Key: WLMWPUZKMMVCPS-UHFFFAOYSA-N
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Description

8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide (CAS 1224003-91-1) is a synthetic compound with a molecular formula of C23H20ClFN2O2S and a molecular weight of 442.93 g/mol . This chemical belongs to the thieno[3,2-c]quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their potential as therapeutic agents. The core scaffold is related to compounds investigated as inhibitors of phosphodiesterase type 10A (PDE10A), a target for neurological and psychiatric disorders . Furthermore, structural analogues within the thienoquinoline family have been studied for their activity against malaria, demonstrating the potential of this chemotype in infectious disease research . As a key intermediate or reference standard, this compound enables researchers to explore structure-activity relationships and develop novel bioactive molecules. It is supplied with a guaranteed purity of 90% or higher. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O2S/c1-2-29-11-3-10-26-23(28)22-20(14-4-7-16(25)8-5-14)18-13-27-19-9-6-15(24)12-17(19)21(18)30-22/h4-9,12-13H,2-3,10-11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMWPUZKMMVCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H20ClFN2O2S
  • Molecular Weight : 442.93 g/mol
  • IUPAC Name : 8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide

The compound's biological activity is primarily attributed to its interaction with various cellular pathways involved in cancer progression. It is believed to exert its effects through:

  • Inhibition of Tumor Cell Growth : The compound shows significant cytotoxicity against multiple cancer cell lines.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells, which is crucial for reducing tumor size.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that promote cell proliferation and survival.

Anticancer Efficacy

Research indicates that 8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)0.08Induces apoptosis
B16F10 (Melanoma)0.5Inhibits cell proliferation
Neuro 2a (Neuroblastoma)1.0Disrupts mitochondrial function

Case Studies

  • B16 Murine Melanoma Model :
    • A study evaluated the compound's efficacy in vivo using a B16 melanoma model. Administering the compound led to a significant increase in survival rates and a marked reduction in tumor volume (76.48% reduction in paw volume at a dose of 40 mg/kg). This suggests a strong antitumor effect comparable to established anti-inflammatory agents like phenylbutazone .
  • Cytotoxicity Assays :
    • Cytotoxicity was assessed using the trypan blue exclusion test across different cancer cell lines. The results indicated that the compound effectively reduced viable cell counts, confirming its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Exhibits high tissue distribution, particularly in tumor tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine and feces.

Comparison with Similar Compounds

Research Implications and Limitations

Further studies should:

  • Evaluate its potency against CDK5/p25 and other cancer-related kinases.
  • Compare its metabolic stability with carboxylate esters (e.g., 6,8-diaryl derivatives).
  • Explore synergies between the 4-fluorophenyl and ethoxypropyl groups in enhancing bioavailability.

Contradictions/Nuances :

  • highlights cytotoxicity in carboxylate esters, whereas amides (e.g., 25w) show stronger kinase inhibition, suggesting divergent structure-activity relationships .
  • The 8-chloro substitution in the target compound is uncommon in the evidence; most analogs feature halogenation at positions 4 or 6/8 .

Q & A

Q. What synthetic routes are recommended for synthesizing 8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: A multi-step approach is typically employed:

Core scaffold formation : Construct the thieno[3,2-c]quinoline core via cyclization of substituted thiophene and quinoline precursors.

Functionalization : Introduce the 4-fluorophenyl group at position 3 through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Amide coupling : Attach the 3-ethoxypropylamine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Optimization Strategies :

  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., amide coupling) improve regioselectivity.
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl groups.
  • Yield improvement : Evidence from similar compounds shows yields ranging from 23% to 88%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns and regiochemistry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays). Use a C18 column with a water/acetonitrile gradient .
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. How does the 4-fluorophenyl substituent influence bioactivity compared to other aryl groups?

Methodological Answer:

  • Electron-withdrawing effect : Fluorine enhances binding to hydrophobic pockets in kinase targets (e.g., CDK5/p25) by increasing dipole interactions.
  • Comparative studies : Derivatives with 4-fluorophenyl groups (e.g., 25v in ) show 2–3x higher inhibitory activity against CDK5 compared to non-fluorinated analogs .
  • Meta-analysis : Cross-reference structure-activity relationship (SAR) data from related quinoline derivatives to prioritize fluorinated analogs for further testing .

Advanced Research Questions

Q. What strategies can address low aqueous solubility during preclinical formulation?

Methodological Answer:

  • Salt formation : Use hydrochloride or mesylate salts to improve solubility (test pH-dependent stability first).
  • Co-solvent systems : Employ PEG-400 or cyclodextrin-based solutions for in vivo studies.
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, as seen in ’s trifluoromethyl-quinoline derivatives .

Q. How should researchers resolve contradictions in reported IC50_{50}50​ values across kinase inhibition assays?

Methodological Answer:

  • Standardize assay conditions : Control ATP concentrations (e.g., use ATP-noncompetitive assays if the compound is ATP-competitive) .
  • Validate kinase isoform specificity : Perform counter-screens against related kinases (e.g., CDK2, CDK9) to rule out off-target effects.
  • Statistical rigor : Use ≥3 biological replicates and report mean ± SEM to account for inter-experimental variability .

Q. What computational approaches predict binding modes with CDK5/p25?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s chloro and fluorophenyl groups with CDK5’s hydrophobic cleft.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å indicates robust binding).
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinity (ΔG). Cross-validate with experimental IC50_{50} data .

Q. How can target engagement specificity be validated in cellular models with off-target effects?

Methodological Answer:

  • CRISPR-Cas9 knockout : Generate CDK5/p25 knockout cell lines and compare compound efficacy to wild-type cells.
  • Thermal Proteome Profiling (TPP) : Identify off-targets by monitoring protein thermal stability shifts post-treatment.
  • Phosphoproteomics : Use LC-MS/MS to map kinase inhibition signatures and confirm pathway specificity .

Q. What are critical considerations for designing stability-indicating HPLC methods under accelerated degradation conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to generate degradation products.
  • Method development : Use a gradient elution (e.g., 10–90% acetonitrile in 20 min) with a PDA detector (210–400 nm) to resolve degradation peaks.
  • Validation parameters : Ensure precision (RSD <2%), accuracy (90–110% recovery), and robustness (pH ±0.2 tolerance) .

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